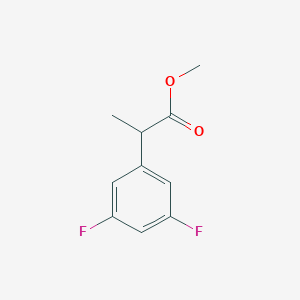
3,3-Diethyloxolane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Diethyloxolane-2,4-dione is an organic compound with the molecular formula C8H12O3 It is a member of the oxolane family, characterized by a five-membered ring containing one oxygen atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diethyloxolane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of diethyl malonate with ethyl chloroformate in the presence of a base, such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired oxolane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions: 3,3-Diethyloxolane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxolane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane-2,4-dione derivatives, while reduction can produce dihydrooxolane compounds.
科学研究应用
3,3-Diethyloxolane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism by which 3,3-Diethyloxolane-2,4-dione exerts its effects depends on its specific application. For example, in biological systems, it may act as an inhibitor of enzymes by binding to their active sites and preventing substrate interaction . The molecular targets and pathways involved can vary, but often include key enzymes or receptors critical to cellular processes.
相似化合物的比较
3,3-Diethylazetidine-2,4-dione: This compound shares a similar structure but with a nitrogen atom in the ring, leading to different chemical properties and biological activities.
Thiazolidine-2,4-dione: Another related compound, which contains sulfur and nitrogen in the ring, known for its use in antidiabetic drugs.
Uniqueness: 3,3-Diethyloxolane-2,4-dione is unique due to its specific ring structure and the presence of two ethyl groups, which influence its reactivity and potential applications. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in both research and industrial contexts.
属性
分子式 |
C8H12O3 |
|---|---|
分子量 |
156.18 g/mol |
IUPAC 名称 |
3,3-diethyloxolane-2,4-dione |
InChI |
InChI=1S/C8H12O3/c1-3-8(4-2)6(9)5-11-7(8)10/h3-5H2,1-2H3 |
InChI 键 |
VZHOMRHAISFKEA-UHFFFAOYSA-N |
规范 SMILES |
CCC1(C(=O)COC1=O)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


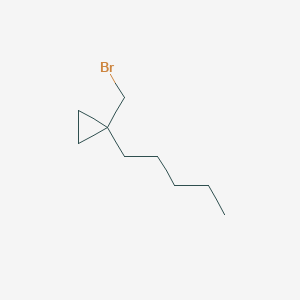
amine](/img/structure/B13207406.png)
![3-{[(benzyloxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid](/img/structure/B13207414.png)
![2-[(2-Methylphenyl)sulfanyl]acetaldehyde](/img/structure/B13207420.png)
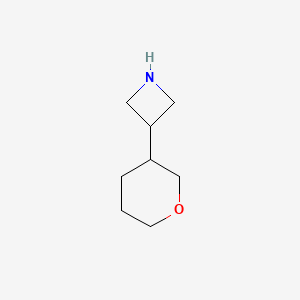
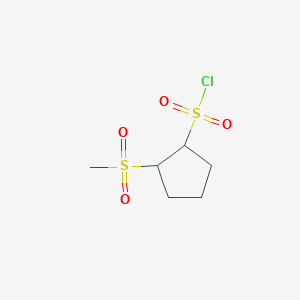

![8-(3-Methylphenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13207431.png)
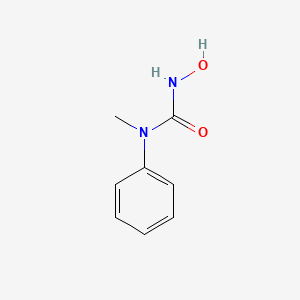
![4-(Bromomethyl)-1-azabicyclo[2.2.2]octane](/img/structure/B13207445.png)
![3-{[(3-Methylthiophen-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13207449.png)
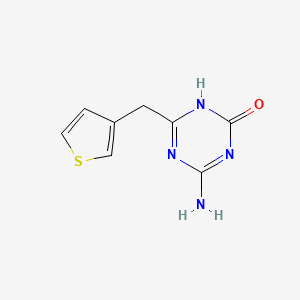
![[3,3'-Bithiophene]-4-carboxaldehyde](/img/structure/B13207457.png)
